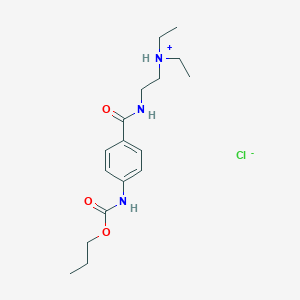
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H28ClN3O3 and its molecular weight is 357.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
合成経路と反応条件
TM5441の合成は、コア構造の調製から始まり、様々な官能基を導入するまでの複数のステップを伴います。 主要なステップには以下が含まれます。
コア構造の形成: これは、5-クロロ-2-ニトロ安息香酸と3-(フラン-3-イル)アニリンを反応させて中間体化合物を形成することを含みます。
還元とアシル化: ニトロ基はアミンに還元され、続いて2-オキソエトキシ酢酸とアシル化されてアセトアミド基が導入されます。
工業生産方法
TM5441の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高い収率と純度を確保するために、反応条件を最適化することが含まれます。 これには、温度、圧力、反応を促進する触媒の使用を制御することが含まれます .
化学反応の分析
反応の種類
TM5441は、以下の化学反応を含む様々な化学反応を起こします。
酸化: TM5441は、特定の条件下で酸化されて、酸化された誘導体を生成します。
還元: 合成中の中間体化合物のニトロ基はアミンに還元されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素ガスや炭素上のパラジウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、TM5441の様々な誘導体が含まれ、これらはさらなる研究開発に使用することができます .
科学研究への応用
TM5441は、以下のを含む幅広い科学研究への応用があります。
化学: セリンプロテアーゼの阻害を研究するためのモデル化合物として使用されます。
生物学: 血液凝固や組織リモデリングの調節における役割について調査されています。
科学的研究の応用
TM5441 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of serpin proteins.
Biology: Investigated for its role in regulating blood clotting and tissue remodeling.
Medicine: Researched for potential therapeutic applications in conditions like hepatic steatosis, diabetic nephropathy, and cancer
Industry: Utilized in the development of new drugs and therapeutic agents.
類似化合物との比較
類似化合物
TM5441の独自性
特性
CAS番号 |
109966-65-6 |
|---|---|
分子式 |
C17H28ClN3O3 |
分子量 |
357.9 g/mol |
IUPAC名 |
diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |
InChIキー |
RPNBKFGQZFKPEK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
正規SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
同義語 |
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















